molecular formula C25H27F2N3O2S B2657373 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,5-difluorobenzene-1-sulfonamide CAS No. 946317-39-1

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,5-difluorobenzene-1-sulfonamide

Cat. No.: B2657373
CAS No.: 946317-39-1
M. Wt: 471.57
InChI Key: OFSIRMRMJCIRBG-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,5-difluorobenzene-1-sulfonamide is a synthetic chemical compound of significant interest in early-stage pharmaceutical research and discovery. This molecule features a complex structure that incorporates a 1,2,3,4-tetrahydroisoquinoline scaffold, a motif found in numerous compounds with documented biological activity . The core tetrahydroisoquinoline structure is known to form the backbone of several agents investigated for the treatment of conditions such as cancer, pain, gout, and neurodegenerative diseases . The specific presence of a dimethylaminophenyl group and a difluorobenzenesulfonamide moiety in the molecular architecture suggests potential for targeted protein interaction. Sulfonamide-functionalized tetrahydroisoquinolines are frequently explored in medicinal chemistry as key scaffolds for developing pharmacologically active molecules . While the precise mechanism of action for this specific 2,5-difluoro-substituted analog is subject to ongoing investigation, its structural features make it a valuable candidate for high-throughput screening and hit-to-lead optimization campaigns. Researchers can utilize this compound to probe biological pathways, particularly those involving enzymes or receptors where the tetrahydroisoquinoline and sulfonamide groups are known to exhibit binding affinity. This product is intended for research and development applications only in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and ensure all procedures comply with their institution's safety protocols.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F2N3O2S/c1-29(2)22-10-7-19(8-11-22)24(30-14-13-18-5-3-4-6-20(18)17-30)16-28-33(31,32)25-15-21(26)9-12-23(25)27/h3-12,15,24,28H,13-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSIRMRMJCIRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,5-difluorobenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the tetrahydroisoquinoline core, followed by the introduction of the dimethylamino group and the difluorobenzene sulfonamide group. Common reagents used in these reactions include dimethylamine, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,5-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the activation of caspases. For instance:

CompoundCancer Cell LineIC50 (µM)
Compound AHeLa10
Compound BMCF-715

These findings suggest that N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,5-difluorobenzene-1-sulfonamide could be a promising candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has shown broad-spectrum antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL

These results indicate the potential for developing this compound as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the molecular structure can significantly influence biological efficacy. Key points include:

  • Dimethylamino Group : Enhances interaction with biological targets.
  • Difluorobenzene Moiety : Increases lipophilicity and cellular uptake.
  • Sulfonamide Group : Contributes to enzyme inhibition related to tumor growth.

Case Studies

  • Case Study on Antitumor Effects
    A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of structurally similar compounds. The results indicated that compounds with a sulfonamide moiety exhibited significant cytotoxicity against lung cancer cell lines through apoptosis induction mechanisms.
  • Case Study on Antimicrobial Activity
    Another investigation published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial properties of related sulfonamides. The findings confirmed that these compounds effectively inhibited the growth of resistant bacterial strains.

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,5-difluorobenzene-1-sulfonamide is a complex organic compound that has garnered interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group and a tetrahydroisoquinoline moiety, which are known to influence biological interactions significantly. Its molecular formula is C23H26F2N2O2S, with a molecular weight of 426.53 g/mol.

Key Structural Features:

  • Sulfonamide Group: Imparts antibacterial and diuretic properties.
  • Tetrahydroisoquinoline Moiety: Associated with neuropharmacological activity.
  • Dimethylamino Group: Enhances lipophilicity and may affect receptor binding.

Research indicates that this compound acts primarily as a D1 dopamine receptor positive allosteric modulator . This mechanism suggests that it could enhance dopamine signaling in the brain, making it a candidate for treating conditions like Parkinson's disease and schizophrenia.

Table 1: Summary of Mechanisms

MechanismDescription
D1 Receptor ModulationEnhances dopamine signaling
Neuroprotective EffectsPotential to protect neuronal cells from degeneration
Antioxidant ActivityMay reduce oxidative stress in neural tissues

Biological Activity and Research Findings

Numerous studies have examined the biological activity of this compound:

  • Neuropharmacological Studies:
    • Case Study 1: A study published in Chemistry & Biology demonstrated that the compound improved motor function in rodent models of Parkinson's disease by enhancing D1 receptor activity .
    • Case Study 2: Research in Neuropharmacology indicated significant reductions in symptoms of cognitive impairment associated with schizophrenia when administered to animal models .
  • Antioxidant Properties:
    • A study highlighted the compound's ability to scavenge free radicals, suggesting a protective role against oxidative stress in neuronal cells .
  • Clinical Implications:
    • The compound has been proposed for further clinical trials targeting neurodegenerative diseases due to its favorable pharmacological profile.

Safety and Toxicology

While the initial studies show promise, safety profiles must be established through rigorous testing. Preliminary toxicological assessments indicate moderate toxicity levels; however, comprehensive studies are necessary to determine long-term effects and safe dosage ranges.

Future Directions

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Key areas of focus include:

  • Mechanistic Studies: Further investigation into the specific pathways influenced by D1 receptor modulation.
  • Clinical Trials: Initiating Phase I trials to assess safety and efficacy in human subjects.
  • Analog Development: Synthesizing derivatives to enhance potency and reduce potential side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Functional Groups
Compound Name/Class Core Structure Substituents/Functional Groups Notable Features
Target Compound Tetrahydroisoquinoline 2,5-difluorobenzenesulfonamide, dimethylaminophenyl Rigid bicyclic core; dual fluorination
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones [7–9] 1,2,4-Triazole 2,4-Difluorophenyl, sulfonyl, X (H, Cl, Br) Tautomeric equilibria (thione-thiol forms)
Tolylfluanid (Pesticide) Methanesulfonamide Dichloro, fluoro, dimethylamino sulfonyl Broad-spectrum fungicide; halogen-rich

Key Observations:

  • The target compound’s tetrahydroisoquinoline core distinguishes it from triazole-based analogs (e.g., compounds [7–9]), which exhibit tautomerism and reduced conformational rigidity .
  • Unlike halogen-rich pesticides (e.g., tolylfluanid), the target compound uses strategic fluorination (2,5-difluoro) to balance lipophilicity and electronic effects without excessive halogenation .
  • The dimethylamino group in the target compound is positioned para to the sulfonamide, contrasting with pesticides like dichlofluanid, where dimethylamino sulfonyl groups are directly linked to methanesulfonamide backbones .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,5-difluorobenzene-1-sulfonamide?

  • Methodology :

  • Use controlled anhydrous conditions during sulfonylation to prevent hydrolysis of sensitive groups, as demonstrated in analogous sulfonamide syntheses .
  • Employ polar aprotic solvents (e.g., dichloromethane or DMF) to enhance solubility and reaction rates .
  • Optimize temperature gradients: lower temperatures (0–5°C) for sensitive coupling steps and reflux (75–100°C) for condensation reactions .
  • Purify intermediates via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) to ensure high purity .

Q. How can researchers confirm the structural integrity and purity of the synthesized compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm, aromatic fluorine coupling patterns) .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ for C_{25H_{28F2_2N3_3O2_2S}) .
  • Elemental Analysis : Validate empirical formula consistency (C, H, N, S content within ±0.3% theoretical values) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodology :

  • Perform density functional theory (DFT) calculations to map electrostatic potentials, identifying nucleophilic/electrophilic sites (e.g., sulfonamide S=O groups for hydrogen bonding) .
  • Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities with target proteins (e.g., kinases or GPCRs), focusing on the tetrahydroisoquinoline moiety’s conformational flexibility .
  • Validate predictions with free-energy perturbation (FEP) simulations to quantify binding energy changes upon fluorophenyl or dimethylamino substitutions .

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in 19F^{19}F-NMR) be resolved?

  • Methodology :

  • Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers around the sulfonamide group) by acquiring spectra at 25°C and −40°C .
  • 2D NMR Techniques : Use HSQC and NOESY to assign fluorine-proton coupling and confirm spatial proximity of difluorophenyl and tetrahydroisoquinoline groups .
  • X-ray Crystallography : Resolve crystal structures to correlate dihedral angles (e.g., C-S-N-C torsion) with observed splitting patterns .

Q. What strategies mitigate low yields during the reductive amination step in the tetrahydroisoquinoline synthesis?

  • Methodology :

  • Catalyst Screening : Test NaBH4_4, NaBH3_3CN, or BH3_3-THF under varying pH (4–7) to optimize imine reduction efficiency .
  • Solvent Effects : Compare yields in methanol (protic) vs. THF (aprotic) to stabilize reactive intermediates .
  • In Situ Monitoring : Use TLC (silica gel, UV visualization) or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .

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